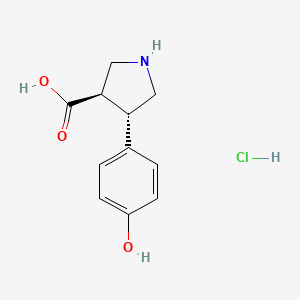
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with a complex structure. It belongs to the class of pyrrolidine derivatives and contains a hydroxyphenyl group. The hydrochloride salt form enhances its solubility and stability.
Synthesis Analysis
The synthesis of this compound involves several steps, including chiral resolution, cyclization, and acid-base reactions. Researchers have explored various synthetic routes, optimizing yields and enantiomeric purity.
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₄NO₃·HCl. Its three-dimensional structure reveals a pyrrolidine ring with a hydroxyphenyl substituent. The stereochemistry at positions 3 and 4 (3R,4S) is crucial for its biological activity.
Chemical Reactions Analysis
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes several chemical reactions:
- Esterification : Conversion to esters for prodrug development.
- Amide Formation : Reacts with amines to form amides.
- Hydrolysis : Cleavage of the carboxylic acid group.
- Salt Formation : Interaction with bases to form salts.
Physical And Chemical Properties Analysis
- Melting Point : Approximately °C.
- Solubility : Soluble in water and polar organic solvents.
- Stability : Stable under ambient conditions.
- pH Sensitivity : Exhibits pH-dependent behavior.
Applications De Recherche Scientifique
Design and Synthesis of Influenza Inhibitors
The compound has been instrumental in the design and synthesis of influenza neuraminidase inhibitors. Studies have led to the discovery of potent inhibitors like A-192558, highlighting the compound's significance in antiviral drug development. The structural analyses of these inhibitors provide insights into their interaction with enzyme active sites, emphasizing the compound's role in medicinal chemistry (Wang et al., 2001).
Antioxidant Activity
The compound has been used to synthesize derivatives that demonstrate significant antioxidant activity. Some derivatives have shown higher antioxidant potency than well-known antioxidants like ascorbic acid, indicating the compound's potential in the development of new antioxidant agents (Tumosienė et al., 2019).
Intercalating Nucleic Acids (INAs)
Derivatives of the compound have been utilized in synthesizing intercalating nucleic acids (INAs), which are significant in studying DNA (RNA) duplex stability and DNA three-way junction stabilities. These studies are crucial in understanding nucleic acid behavior and designing nucleic acid-based therapeutics (Filichev & Pedersen, 2003).
Synthesis of Barnidipine Hydrochloride
The compound has played a role in the synthesis of key intermediates for producing Barnidipine Hydrochloride, a drug used for treating hypertension. This underscores its importance in pharmaceutical manufacturing and process improvement (Zhou Meng-yu, 2015).
Safety And Hazards
- Toxicity : Limited data available; caution during handling.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination.
Orientations Futures
Researchers should explore:
- Biological Activity : Investigate its potential as an enzyme inhibitor or receptor modulator.
- Formulation : Develop dosage forms (tablets, injections) for therapeutic use.
- Clinical Trials : Evaluate safety and efficacy in vivo.
Propriétés
IUPAC Name |
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGJNIKGVWOYLO-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



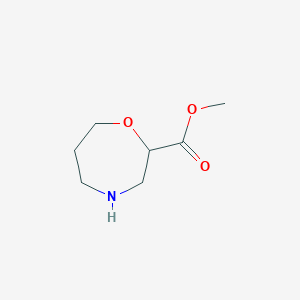

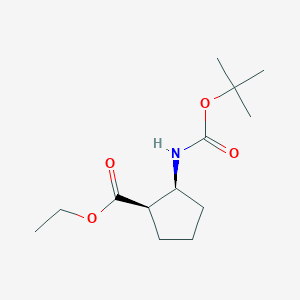


![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)
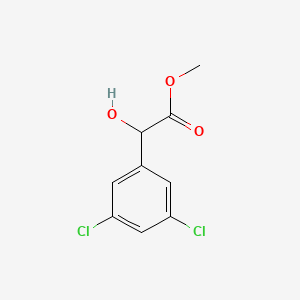
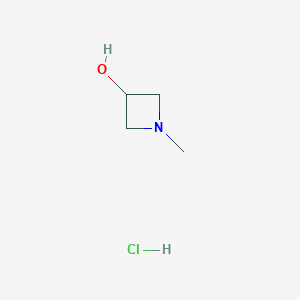
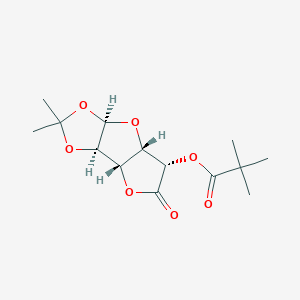
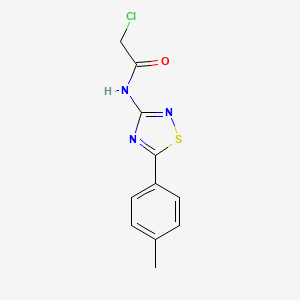
![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)
![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)